(3R,4R,5S)-Ethyl 4,5-diacetamido-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate
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Overview
Description
Oseltamivir-acetate is a prodrug of oseltamivir, which is marketed under the brand name Tamiflu. It is an antiviral medication used to treat and prevent influenza A and influenza B, viruses that cause the flu. Oseltamivir-acetate is particularly effective when administered within 48 hours of the onset of flu symptoms .
Preparation Methods
The synthesis of oseltamivir-acetate is complex due to the presence of three contiguous chiral centers. The initial scalable route to oseltamivir started from shikimic acid, a natural product . The preparation involves several steps, including aziridine formation through epoxy ring opening, sulfonylation, and cyclization. The final steps include removing a protecting group, acetylation, and aziridine ring opening .
Chemical Reactions Analysis
Oseltamivir-acetate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial in the synthesis and modification of oseltamivir-acetate.
Substitution Reactions: Commonly used in the synthesis process to introduce different functional groups.
Cyclization: This reaction is essential for forming the bicyclic structure of oseltamivir-acetate.
Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions are intermediates that lead to the final oseltamivir-acetate compound .
Scientific Research Applications
Oseltamivir-acetate has a wide range of applications in scientific research:
Mechanism of Action
Oseltamivir-acetate is a neuraminidase inhibitor. It works by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the influenza virus. This inhibition prevents the virus from budding off from the host cell, thereby stopping viral replication and reducing infectivity . The active metabolite, oseltamivir carboxylate, is responsible for this inhibitory action .
Comparison with Similar Compounds
Oseltamivir-acetate is unique among antiviral medications due to its specific action on neuraminidase. Similar compounds include:
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: An intravenous neuraminidase inhibitor.
Baloxavir marboxil: A cap-dependent endonuclease inhibitor used for treating influenza.
Oseltamivir-acetate stands out due to its oral bioavailability and effectiveness when administered early in the course of the infection.
Properties
Molecular Formula |
C18H30N2O5 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
ethyl 4,5-diacetamido-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C18H30N2O5/c1-6-14(7-2)25-16-10-13(18(23)24-8-3)9-15(19-11(4)21)17(16)20-12(5)22/h10,14-17H,6-9H2,1-5H3,(H,19,21)(H,20,22) |
InChI Key |
IWASCEKXRLUKKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)C)C(=O)OCC |
Origin of Product |
United States |
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